4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride, also known as AldrichCPR, is a chemical compound with the empirical formula C14H19ClN2O and a molecular weight of 266.77 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of a phenyl-substituted amine with a cyclic ketone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to obtain the hydrochloride salt form, which is then characterized for its purity and identity .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: Similar in structure but differs in the position of the diazaspiro ring.
4-Phenyl-2,6-diazaspiro[4.5]decan-1-one hydrochloride: Another structural isomer with a different diazaspiro ring position.
Uniqueness
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
4-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(7-4-8-15-10-14)12(9-16-13)11-5-2-1-3-6-11;/h1-3,5-6,12,15H,4,7-10H2,(H,16,17);1H |
InChI Key |
VTEFALVRLYKBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C(CNC2=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.